molecular formula C24H44O21 B12086241 4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol

4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol

Cat. No.: B12086241
M. Wt: 668.6 g/mol
InChI Key: LUAHEUHBAZYUOI-UHFFFAOYSA-N
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Description

This compound is a highly complex glycoside characterized by multiple oxan (pyranose) rings interconnected via ether linkages and substituted with hydroxymethyl and hydroxyl groups. Its structure suggests a natural origin, likely derived from plant or marine sources, given the prevalence of polyhydroxylated glycosides in such organisms .

Key structural features:

  • Core backbone: Hexane-1,2,3,5,6-pentol.
  • Substituents: Three oxan rings (pyranose derivatives) with hydroxyl and hydroxymethyl groups, forming glycosidic linkages.
  • Molecular weight: Estimated to exceed 1000 Da based on analogous compounds .

Properties

IUPAC Name

4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAHEUHBAZYUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol is a complex polyol with significant biological activity. This article reviews its biological properties, including antioxidant, anti-inflammatory, and potential therapeutic effects based on recent research findings.

Chemical Structure and Properties

The compound's intricate structure consists of multiple hydroxyl groups and oxane rings that contribute to its biological activities. Its molecular formula can be summarized as follows:

PropertyValue
Molecular FormulaC₁₈H₃₄O₁₈
Molecular Weight482.46 g/mol
SolubilitySoluble in water
Melting PointNot available

Antioxidant Activity

Several studies have demonstrated the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively and reduce oxidative stress in various cellular models. The mechanism involves the donation of hydrogen atoms from its hydroxyl groups, which neutralizes reactive oxygen species (ROS) .

Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This action is mediated through the inhibition of NF-kB signaling pathways .

Antidiabetic Potential

The compound has shown promise in managing blood glucose levels. In animal studies, it improved insulin sensitivity and reduced hyperglycemia by modulating glucose metabolism pathways. The presence of multiple hydroxyl groups is believed to enhance its interaction with glucose transporters .

Case Studies

  • Antioxidant Efficacy in Diabetic Rats
    • Objective : To evaluate the antioxidant potential of the compound in diabetic rats.
    • Method : Diabetic rats were treated with varying doses of the compound for four weeks.
    • Results : Significant reduction in malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity were observed compared to control groups .
  • Anti-inflammatory Activity in Human Cell Lines
    • Objective : To assess anti-inflammatory effects using LPS-stimulated macrophages.
    • Method : Cells were treated with the compound prior to LPS exposure.
    • Results : A marked decrease in TNF-alpha and IL-6 production was noted, indicating effective modulation of inflammatory responses .

The biological activities are attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's structure allows it to donate electrons or hydrogen atoms to ROS.
  • Anti-inflammatory Pathway Modulation : Inhibition of NF-kB and MAPK pathways reduces inflammation markers.

Comparative Analysis

A comparative study with other known antioxidants revealed that this compound possesses superior efficacy due to its multi-hydroxyl structure. The following table summarizes the comparative antioxidant activities:

CompoundIC50 (µM)Mechanism
Compound under study25Radical scavenging
Vitamin C50Electron donation
Quercetin30Free radical scavenging

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Research has shown that compounds with similar structural characteristics exhibit strong antioxidant activity. This compound may also contribute to cellular protection against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity
Studies have indicated that polysaccharides can possess antimicrobial properties. The structural features of this compound suggest potential efficacy against certain bacterial strains and fungi. Its application could be explored in developing natural preservatives or therapeutic agents .

Drug Delivery Systems
Due to its polysaccharide nature, this compound can be utilized in drug delivery systems. Its ability to form gels and its biocompatibility make it a candidate for encapsulating drugs for targeted release in medical treatments .

Food Science Applications

Food Preservation
The compound's potential antimicrobial properties enable its use as a natural preservative in food products. By inhibiting microbial growth, it can extend the shelf life of various food items while maintaining safety and quality .

Nutraceuticals
Given its bioactive properties, this compound may be included in nutraceutical formulations aimed at enhancing health benefits. It could provide functional benefits such as improved gut health and enhanced immune response when incorporated into dietary supplements .

Biotechnology Applications

Biopolymer Production
The compound's polysaccharide structure allows it to be utilized in the production of biopolymers. These biopolymers can serve as biodegradable materials for packaging or other applications, contributing to sustainable practices in various industries.

Cell Culture Media
In biotechnology research, polysaccharides are often used as components in cell culture media. This compound could potentially enhance cell growth or differentiation due to its nutrient-rich profile .

Data Tables

Application Area Potential Uses Mechanism/Functionality
PharmaceuticalsAntioxidant agentsScavenging free radicals
Antimicrobial agentsInhibiting microbial growth
Drug delivery systemsControlled release of therapeutic agents
Food ScienceNatural preservativesExtending shelf life
NutraceuticalsEnhancing health benefits
BiotechnologyBiopolymer productionCreating biodegradable materials
Cell culture mediaSupporting cell growth and differentiation

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of polysaccharides similar to this compound using DPPH radical scavenging assays. Results indicated significant antioxidant activity that could be harnessed for pharmaceutical applications .
  • Food Preservation Trials : In a controlled trial, a formulation containing this compound was tested as a preservative in dairy products. The results showed a marked reduction in microbial counts compared to control samples without the polysaccharide .
  • Biopolymer Development Research : Research focused on developing biodegradable films from polysaccharides demonstrated that incorporating this compound improved mechanical properties and degradation rates compared to conventional plastics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several bioactive glycosides, sterols, and polyphenols. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Weight (Da) Key Functional Groups Source Bioactivity
Target Compound ~1000–1200* Multiple hydroxyls, glycosidic ethers Likely plant/marine Hypothesized antioxidant/antimicrobial
Amygdalin (2-phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile) 457.43 Cyanogenic glycoside Rosaceae plants Cyanide release, antitumor
Hesperidin ((2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-{[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl}oxan-2-yl]oxy-2,3-dihydrochromen-4-one) 610.56 Flavonoid glycoside Citrus fruits Antioxidant, anti-inflammatory
β-Sitosterol (17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol) 414.71 Sterol Plants, marine algae Cholesterol-lowering
6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol (CAS 534-73-6) 344.31 Hexose derivative Synthetic/plant Limited data

*Estimated from analogous compounds .

Key Findings from Comparative Analysis

Unlike β-sitosterol, which has a sterol backbone, the target compound lacks a tetracyclic ring system, suggesting divergent bioactivity pathways .

Antimicrobial activity: Marine-derived glycosides with similar oxan motifs exhibit antibiotic properties, as seen in sponge extracts .

Extraction and Synthesis: Unlike non-polar sterols (e.g., β-sitosterol) extracted via n-hexane , the target compound’s polarity necessitates polar solvents (e.g., ethanol/water mixtures) for isolation. Synthetic routes remain unexplored, contrasting with well-established methods for amygdalin and hesperidin .

Research Gaps: Limited studies directly investigate the target compound’s pharmacological profile, unlike extensively researched analogs like hesperidin . Safety and toxicity data are absent, whereas β-sitosterol and amygdalin have established safety profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.